molecular formula C14H10N4O2 B1522594 1-Phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 947271-61-6

1-Phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1522594
CAS No.: 947271-61-6
M. Wt: 266.25 g/mol
InChI Key: XUQGBFMDECNYGW-UHFFFAOYSA-N
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Description

1-Phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a triazole ring fused with a pyridine ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes, which forms the triazole ring. The reaction conditions often include the use of copper(I) catalysts to facilitate the cycloaddition process .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the triazole ring or the carboxylic acid group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl or pyridine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-Phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid: Lacks the pyridine ring, which may affect its biological activity and chemical reactivity.

    5-(Pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid: Lacks the phenyl group, which can influence its interaction with molecular targets.

Uniqueness: 1-Phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both the phenyl and pyridine rings, which provide a versatile platform for chemical modifications and enhance its potential biological activities.

Properties

IUPAC Name

1-phenyl-5-pyridin-2-yltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O2/c19-14(20)12-13(11-8-4-5-9-15-11)18(17-16-12)10-6-2-1-3-7-10/h1-9H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQGBFMDECNYGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
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1-Phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
1-Phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
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1-Phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
1-Phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-Phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

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